molecular formula C6H2BrF3IN B2452950 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine CAS No. 1025509-75-4

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B2452950
CAS No.: 1025509-75-4
M. Wt: 351.893
InChI Key: CQTRWNRVSWLXGL-UHFFFAOYSA-N
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Description

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups

Mechanism of Action

Target of Action

It is known that this compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products . Therefore, the specific targets would depend on the final compound that is synthesized using 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine.

Mode of Action

The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of the final compound. It is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .

Biochemical Pathways

Compounds synthesized using this chemical are used in various pharmaceutical and agrochemical applications, suggesting that they may interact with a wide range of biochemical pathways .

Result of Action

The molecular and cellular effects of this compound would depend on the specific compound that is synthesized using it. As a building block in the synthesis of various compounds, its effects can vary widely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. For instance, starting with 2-(trifluoromethyl)pyridine, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as temperature and pressure, are crucial in large-scale synthesis. Halogenation reactions are often carried out using reagents like bromine and iodine in the presence of suitable solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or alkyl groups attached to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry .

Biological Activity

5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of both bromine and iodine atoms along with a trifluoromethyl group, suggests it may interact with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C5_5H2_2BrI F3_3N. It exhibits unique electronic properties due to the electronegative trifluoromethyl group, which can influence its reactivity and interaction with biological macromolecules.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on halogenated pyridines reported varying degrees of activity against bacterial strains, with some derivatives showing potent inhibition of growth against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. In particular, studies have focused on its role as a potential inhibitor of p38α MAP kinase, an important target in inflammatory diseases. The inhibitory activity was evaluated using ELISA assays, revealing that certain pyridine derivatives could significantly reduce TNF-α release in LPS-stimulated human whole blood .

Table 1: Inhibitory Effects on p38α MAP Kinase

CompoundIC50_{50} (µM)TNF-α Inhibition (%)
This compoundTBDTBD
Other Pyridine Derivative A1075
Other Pyridine Derivative B2060

Anti-Thrombolytic Activity

The anti-thrombolytic potential of related pyridine derivatives has also been explored. One study found that certain compounds demonstrated significant activity against clot formation, suggesting that this compound may possess similar properties .

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

Compound% Inhibition of Clot Formation
This compoundTBD
Compound A31.61%
Compound B41.32%

Case Studies

  • Case Study on Neuroinflammation : A derivative of the compound was tested for its ability to modulate neuroinflammatory responses in animal models. The results indicated a promising reduction in neuroinflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Case Study on Cancer Cell Lines : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Preliminary data indicated that it could inhibit cell proliferation significantly, particularly in breast cancer models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship studies. Variations in the halogen substituents and the trifluoromethyl group have been shown to influence both potency and selectivity for biological targets.

Table 3: Summary of SAR Findings

Substituent VariationBiological Activity Observed
Bromine vs IodineIncreased potency with iodine substitution
Trifluoromethyl GroupEnhanced lipophilicity and receptor binding

Properties

IUPAC Name

5-bromo-4-iodo-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTRWNRVSWLXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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